Gadolinium sulfate

Description

Significance of Gadolinium-Based Compounds in Contemporary Materials Science and Chemistry

Gadolinium (Gd), a rare-earth element, possesses unique physicochemical properties that make its compounds indispensable in numerous areas of modern science and technology. zut.edu.pl One of its most notable characteristics is its strong paramagnetism at room temperature, stemming from its seven unpaired electrons in the 4f shell. researchgate.net This property is harnessed in the field of medical imaging, where chelated gadolinium compounds serve as essential contrast agents for Magnetic Resonance Imaging (MRI). researchgate.netresearchgate.netakjournals.com These agents enhance the clarity and detail of MRI scans, aiding in the diagnosis of a wide range of conditions, including cancerous tumors. akjournals.comnih.gov

Beyond medicine, gadolinium compounds are integral to materials science. They are used in the production of high-performance alloys; for instance, adding as little as 1% gadolinium can improve the workability and resistance to high temperatures and oxidation of iron and chromium alloys. akjournals.com These compounds are also critical components in the manufacturing of magnets, electronic components, and data storage disks. akjournals.com In the nuclear industry, gadolinium's high neutron absorption cross-section makes it a valuable material for control rods and shielding in nuclear reactors, contributing to their safe and efficient operation. zut.edu.plakjournals.com Furthermore, gadolinium compounds that exhibit fluorescence, such as gadolinium oxysulfide, are used as phosphors in applications like X-ray intensifying screens and color television tubes. researchgate.netresearchgate.netaip.org

Overview of Sulfate (B86663) Ligand Chemistry and Its Role in Rare Earth Compound Synthesis

The sulfate ion (SO₄²⁻) is a versatile tetrahedral oxoanion that plays a significant role as a ligand in the coordination chemistry of rare-earth elements, including gadolinium. researchgate.net Sulfate ligands typically form inner-sphere complexes with trivalent rare-earth ions. Due to the large ionic radii and strong Lewis acid character of rare-earth cations, they favor high coordination numbers, and sulfate ligands can accommodate this by adopting various coordination modes. nih.gov A survey of crystal structures reveals that the sulfate ligand can bridge between two and ten metal ions, demonstrating its remarkable structural flexibility. researchgate.net In solid-state rare-earth sulfates, coordination numbers commonly range from 8 to 9.

The synthesis of rare-earth sulfate compounds often involves the reaction of a rare-earth oxide or hydroxide (B78521) with sulfuric acid. researchgate.net The solubility characteristics of these sulfates are crucial for separation and purification processes. For example, alkali sulfate precipitation is a method used in the processing of monazite (B576339) ore to separate the more soluble yttrium-group sulfates from the cerium-group sulfates. The coordination of the sulfate ligand to the metal center lowers its symmetry, which can be observed through techniques like infrared (IR) spectroscopy, where the characteristic vibrational modes of the sulfate group are split. researchgate.net This behavior, along with the formation of complex salts, is a key consideration in the crystallization and leaching processes used to obtain pure rare-earth concentrates. rsc.org

Historical and Current Trajectories in Gadolinium Sulfate Academic Investigations

The study of gadolinium compounds began with the discovery of the element itself by Jean Charles de Marignac in 1880, who identified its oxide spectroscopically. researchgate.net The element was named after the mineral gadolinite, which in turn was named for Finnish chemist Johan Gadolin. researchgate.net The pure metal was first isolated in 1935. researchgate.net Early research into rare-earth compounds, including sulfates, was heavily focused on developing methods for their separation and purification, such as fractional precipitation and crystallization.

A significant surge in research involving gadolinium occurred in the 1980s with the development of gadolinium-based contrast agents (GBCAs) for MRI. nih.gov This spurred extensive investigation into the coordination chemistry of gadolinium to create stable, chelated complexes suitable for in-vivo applications. nih.gov While much of this work focused on organic chelates, foundational compounds like this compound remained subjects of academic study for their fundamental properties.

Recent academic investigations into this compound have focused on its detailed thermal and structural properties. Studies using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have precisely characterized the dehydration and thermal decomposition of this compound octahydrate. zut.edu.plakjournals.com This research confirmed that the decomposition occurs in distinct steps, first forming an anhydrous salt, then gadolinium oxysulfate ((GdO)₂SO₄), and finally gadolinium oxide (Gd₂O₃). zut.edu.plresearchgate.net These studies also confirmed the existence of two polymorphic forms of anhydrous this compound and provided new X-ray diffraction (XRD) data for the high-temperature polymorph. zut.edu.plakjournals.com Spectroscopic methods, including Electron Paramagnetic Resonance (EPR), have been employed to characterize the intermediate products, providing insights into the local symmetry of the gadolinium ions throughout the decomposition process. zut.edu.plresearchgate.net

Structure

2D Structure

Properties

IUPAC Name |

gadolinium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Gd.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAFITOLRQQGTE-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

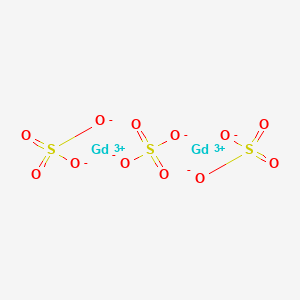

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Gd+3].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Gd2(SO4)3, Gd2O12S3 | |

| Record name | Gadolinium(III) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Gadolinium(III)_sulfate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890710 | |

| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13628-54-1, 155788-75-3 | |

| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013628541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Digadolinium(3+) trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfuric acid, gadolinium(3+) salt (3:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparation Techniques for Gadolinium Sulfate Systems

Solution-Phase Routes for Gadolinium Sulfate (B86663) Materials

Solution-phase synthesis offers a versatile platform for the preparation of gadolinium sulfate materials with controlled properties. These methods involve the dissolution of gadolinium precursors in a suitable solvent, followed by a chemical reaction that leads to the formation and precipitation of the desired this compound product. The ability to manipulate reaction parameters such as concentration, temperature, pH, and the presence of additives allows for fine-tuning of particle size, morphology, and crystallinity.

Controlled Precipitation Approaches

Controlled precipitation is a widely utilized method for synthesizing this compound, typically in its hydrated form. This technique generally involves the reaction of a soluble gadolinium salt with a sulfate source in an aqueous solution under controlled conditions.

A common and straightforward approach is the reaction of gadolinium(III) oxide with dilute sulfuric acid. chemicalbook.com The subsequent crystallization from the solution yields gadolinium(III) sulfate octahydrate, Gd₂(SO₄)₃·8H₂O. chemicalbook.comontosight.ai The reaction can be represented as:

Gd₂O₃ + 3H₂SO₄ + 5H₂O → Gd₂(SO₄)₃·8H₂O chemicalbook.com

The control of precipitation is crucial for obtaining a product with desired characteristics. Factors such as the concentration of reactants, temperature, and the rate of addition of the precipitating agent can influence the nucleation and growth of crystals, thereby affecting the particle size distribution and purity of the final product. For instance, in the synthesis of other gadolinium compounds, the pH of the solution is a critical parameter that determines the formation of hydroxides or other species. researchgate.net While direct studies on the controlled precipitation of this compound focusing on morphology are less common in the provided results, the principles of precipitation from aqueous solutions are fundamental. The solubility of this compound in water decreases as the temperature rises, a property that can be exploited during the crystallization process. chemicalbook.com

In related systems, such as the precipitation of rare earth element phosphates from sulfate solutions, temperature and the stoichiometric quantity of the precipitating agent have been shown to significantly affect the precipitation yield. escholarship.org For example, increasing the temperature from 40 °C to 70 °C can slightly increase the precipitation yield of lanthanide phosphates. escholarship.org These principles can be extrapolated to the synthesis of this compound, where careful control of temperature and reactant stoichiometry is essential for optimizing the process. Furthermore, the presence of other ions can influence the precipitation process. For example, in phosphoric and sulfo-phosphoric media, the presence of sulfuric acid can reduce the coprecipitation of gadolinium. researchgate.net This highlights the importance of the chemical environment in controlling the precipitation of gadolinium salts.

Hydrothermal and Solvothermal Synthetic Procedures

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures. These methods are particularly advantageous for producing well-defined nanostructures with high purity and homogeneity. mdpi.com

Hydrothermal Synthesis: This technique utilizes water as the solvent in a sealed vessel, known as an autoclave. The high temperature and pressure facilitate the dissolution of reactants and subsequent crystallization of the product. For the synthesis of gadolinium-based materials, a typical hydrothermal process involves mixing a gadolinium precursor solution with a precipitating agent. mdpi.com The mixture is then sealed in a Teflon-lined autoclave and heated to temperatures typically above 150 °C for several hours (e.g., 6 to 24 hours). mdpi.com While the direct hydrothermal synthesis of this compound is not extensively detailed in the provided results, the synthesis of gadolinium hydroxides and oxides via this method is well-documented and provides a basis for understanding the process. mdpi.comias.ac.in For example, gadolinium hydroxide (B78521) nanorods can be produced by adjusting the pH of a gadolinium nitrate (B79036) solution with NaOH and heating it in an autoclave. ias.ac.in These hydroxide precursors can then be converted to oxides through calcination. ias.ac.in

In a related synthesis, gadolinium oxysulfate (Gd₂O₂SO₄) hollow spheres have been prepared via a template-free hydrothermal method using a urea-ammonium sulfate system. researchgate.net This indicates that sulfate-containing gadolinium compounds can be successfully synthesized under hydrothermal conditions. The process involves the hydrothermal reaction of gadolinium nitrate, L-cysteine, and urea (B33335) at 150 °C for 24 hours, followed by calcination. researchgate.net

Solvothermal Synthesis: This method is analogous to the hydrothermal route, but it employs non-aqueous solvents. The choice of solvent can significantly influence the morphology and properties of the resulting product. Organic solvents like glycol, toluene, or oleylamine (B85491) can be used instead of water. mdpi.com Solvothermal decomposition of gadolinium oleate (B1233923) has been used to prepare gadolinium hydroxide nanorods. researchgate.net Furthermore, highly ordered, disc-like gadolinium-doped magnesium zirconate has been synthesized via a solvothermal route, where the reaction time was a critical factor in controlling the final morphology. researchgate.net

These methods offer excellent control over the size, shape, and crystallinity of the final product, making them suitable for the synthesis of advanced this compound materials.

Sol-Gel Methods for Nanostructured this compound

The sol-gel method is a versatile wet-chemical technique used for the fabrication of materials, particularly oxides, as nanoparticles, thin films, and porous structures. mdpi.comstanfordmaterials.com It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. While the direct synthesis of this compound via the sol-gel method is not explicitly described in the provided search results, the synthesis of gadolinium oxide (Gd₂O₃) nanoparticles through this route is well-established and provides a framework for how such a process might be adapted. mdpi.comstanfordmaterials.comresearchgate.net

A typical sol-gel synthesis of gadolinium oxide involves the hydrolysis and condensation of a gadolinium precursor, such as gadolinium nitrate or gadolinium acetate (B1210297), in a suitable solvent. researchgate.net For instance, gadolinium nitrate can be used as a precursor with agar-agar acting as a stabilizer. mdpi.com The resulting gel is then dried and annealed at high temperatures (e.g., 700 °C) to form crystalline Gd₂O₃ nanoparticles. mdpi.comresearchgate.net The annealing temperature has a significant impact on the crystallinity and particle size of the final product. researchgate.net

A non-aqueous sol-gel approach using benzyl (B1604629) alcohol has also been demonstrated for the synthesis of various rare earth oxides, including Gd₂O₃. acs.org This method utilizes metal acetylacetonates (B15086760) as precursors and involves heating in benzyl alcohol, followed by calcination. acs.org This surfactant-free method can produce high-quality nanostructures. acs.org

For the synthesis of a sulfate-containing material, one could envision a modified sol-gel process where a sulfur source is incorporated into the initial sol. The general steps would likely involve:

Preparation of the Sol: Dissolving a gadolinium precursor (e.g., gadolinium nitrate or alkoxide) and a sulfate source in a suitable solvent, often with a catalyst to control the hydrolysis and condensation reactions.

Gelation: The sol is allowed to age, leading to the formation of a three-dimensional network, or gel.

Drying: The solvent is removed from the gel network, which can be done under various conditions to control the porosity of the final material.

Calcination: The dried gel is heated at a specific temperature to remove residual organics and induce crystallization of the this compound phase.

The sol-gel method's ability to produce highly porous structures and control composition at the molecular level makes it a promising route for creating nanostructured this compound with tailored properties for various applications. nih.gov

Solid-State Synthesis of Anhydrous and Hydrated this compound Phases

Solid-state synthesis, also known as the ceramic method, involves the reaction of solid reactants at high temperatures to produce a new solid product. This approach is fundamental for producing a wide range of inorganic materials, including anhydrous and hydrated phases of this compound.

High-Temperature Solid-State Reactions

High-temperature solid-state reactions are a conventional and powerful method for synthesizing thermally stable inorganic compounds. This technique typically involves intimately mixing powdered reactants and heating them at elevated temperatures for extended periods to promote diffusion and reaction between the solid particles.

For the synthesis of gadolinium-containing materials, solid-state reactions are often employed to produce oxides and other complex structures. For example, gadolinium zirconate (Gd₂Zr₂O₇) is prepared by a solid-state reaction. capes.gov.br Similarly, terbium-doped gadolinium oxide nanoparticles have been synthesized by milling gadolinium oxide and terbium oxide followed by laser ablation. mdpi.com

In the context of this compound, the anhydrous form, Gd₂(SO₄)₃, can be obtained through the thermal decomposition of the hydrated salt, Gd₂(SO₄)₃·8H₂O. The octahydrate loses its water of crystallization at around 400 °C. chemicalbook.com Further heating of anhydrous this compound leads to its decomposition at temperatures above 500 °C. chemicalbook.com A detailed study on the thermal decomposition of this compound octahydrate indicates that the decomposition of anhydrous this compound begins at 1256 K (983 °C). researchgate.net

Solid-state reactions can also be used to create gadolinium oxysulfide (Gd₂O₂S) from gadolinium oxide. One method involves reacting gadolinium oxide with a sulfur source at high temperatures. researchgate.net An indirect sulfur source method has been developed where gadolinium oxide is reacted with sodium sulfate and activated carbon. This method allows for the formation of pure phase Gd₂O₂S at 900 °C, which is a lower temperature than conventional solid-phase reactions that require temperatures above 1000 °C. google.com

The key parameters in high-temperature solid-state reactions are the temperature, reaction time, and the nature of the atmosphere (e.g., air, inert gas). researchgate.net These factors influence the reaction kinetics, phase purity, and crystallinity of the final product.

| Precursors | Product | Temperature (°C) | Atmosphere | Reference |

| Gd₂(SO₄)₃·8H₂O | Anhydrous Gd₂(SO₄)₃ | ~400 | - | chemicalbook.com |

| Anhydrous Gd₂(SO₄)₃ | (GdO)₂SO₄ | >500 | - | chemicalbook.com |

| Gd₂O₃, Na₂SO₄, Activated Carbon | Gd₂O₂S | 900 | Inert (CO₂) | google.com |

| Gd₂O₃, Sulfur | Gd₂O₂S:Pr | - | - | researchgate.net |

Mechanochemical Activation in this compound Synthesis

Mechanochemical synthesis is an emerging solid-state technique that utilizes mechanical energy, typically from ball milling, to induce chemical reactions and structural changes in materials. encyclopedia.pubmdpi.com This method offers several advantages, including the potential for solvent-free reactions, synthesis at lower temperatures, and the formation of nanocrystalline materials. mdpi.comrsc.org

The process involves placing the reactant powders in a mill with grinding media (balls). The high-energy collisions between the balls, the container walls, and the powder particles generate localized high pressure and temperature, which can activate the reactants and lead to the formation of new phases. rsc.org

While the direct mechanochemical synthesis of this compound is not explicitly detailed in the provided search results, the synthesis of other gadolinium compounds and various nanoparticles through this method has been reported, demonstrating its feasibility. For instance, the synthesis of Gd₂O₃ has been achieved through mechanochemical processing followed by heat treatment. encyclopedia.pub

Mechanochemical methods have been successfully applied to synthesize a wide range of metal oxide and sulfide (B99878) nanoparticles. researchgate.net The process often results in nanoparticles dispersed within a soluble salt matrix, which can be subsequently washed away to yield the pure nanoparticles. researchgate.net This approach has been shown to produce nanoparticles with small sizes, low agglomeration, and narrow size distributions. researchgate.net

For the synthesis of this compound, a potential mechanochemical route could involve milling a gadolinium precursor (e.g., gadolinium oxide or a gadolinium salt) with a sulfate source. The mechanical energy would promote the reaction between the solid reactants. This method could be particularly useful for producing anhydrous this compound directly or for creating nanostructured forms of hydrated this compound. The key variables to control in mechanochemical synthesis are the type of mill, milling speed, milling time, and the ball-to-powder ratio. rsc.org

| Reactants | Product | Method | Key Features | Reference |

| Bulk materials | Fine powder | High-energy ball milling | Solvent-free or minimal solvent | encyclopedia.pub |

| Metal precursors, NaCl | Porous metal oxides | Mechanochemically-assisted salt templating | Environmentally friendly | rsc.org |

| Various precursors | Nanoparticles (oxides, sulfides) | Mechanochemical processing | Low cost, small particle size, low agglomeration | researchgate.net |

Single Crystal Growth Techniques for this compound

The growth of large, high-quality single crystals of this compound is essential for fundamental studies of its physical properties and for certain optical applications. Due to the high melting point and thermal decomposition of this compound, melt-growth techniques like the Czochralski method are challenging. americanelements.com Therefore, solution-based growth methods are predominantly utilized.

Hydrothermal Synthesis Hydrothermal synthesis is a powerful method for crystallizing materials from high-temperature aqueous solutions at high vapor pressures. This technique allows for the growth of crystals at temperatures well below their melting points, avoiding decomposition. A notable example is the synthesis of single crystals of cesium this compound compounds.

In a specific study, single crystals of Cs[Gd(H2O)3(SO4)2]·H2O were successfully grown using a hydrothermal approach. acs.org The process involves sealing the reactants in a PTFE-lined autoclave and heating them for an extended period. acs.org The slow cooling that follows, combined with subsequent slow evaporation, facilitates the formation of well-defined, colorless, block-shaped crystals. acs.org The crystal structure of the resulting material can be precisely determined using single-crystal X-ray diffraction. acs.org

Interactive Table: Hydrothermal Synthesis Parameters for a this compound System

| Parameter | Value | Source |

|---|---|---|

| Reactants | Gd(NO3)3·6H2O, CsCl, Thallous Acetate (TAS) | acs.org |

| Solvent | 4 M HNO3 | acs.org |

| Vessel | 23 mL PTFE-lined autoclave | acs.org |

| Temperature | 200 °C | acs.org |

| Dwell Time | 60 hours | acs.org |

| Cooling Rate | 5 °C/h | acs.org |

| Post-treatment | Slow evaporation of the resulting solution | acs.org |

Flux Growth The flux growth method is another high-temperature solution growth technique suitable for materials with high melting points. This method involves dissolving the components of the target crystal in a molten salt, or "flux," which has a lower melting point than the target material itself. ucsb.edumdpi.com The crystal then grows from the supersaturated flux upon slow cooling. While specific reports on the flux growth of pure this compound are scarce, the technique has been successfully applied to other gadolinium compounds like gadolinium pyrosilicate (Gd2Si2O7) and yttrium iron garnet doped with gadolinium (Gd1.3Y1.7Fe5O12). researchgate.netacs.org The selection of an appropriate flux is critical; it must dissolve the this compound but not react with it to form stable, competing phases. ucsb.edu

Slow Evaporation Given that this compound is a water-soluble compound, single crystals of its hydrated forms, such as gadolinium(III) sulfate octahydrate, can be grown by the simple method of slow evaporation of a saturated aqueous solution at or near room temperature. americanelements.com This technique is less complex than hydrothermal or flux methods but typically yields smaller crystals and offers less control over polymorphism compared to high-temperature methods.

Crystallographic Analysis and Structural Elucidation of Gadolinium Sulfate Compounds

Single-Crystal X-ray Diffraction Studies of Gadolinium Sulfate (B86663) Hydrates and Anhydrates

Single-crystal X-ray diffraction (XRD) is a powerful technique for the unambiguous determination of a crystalline solid's atomic structure. For gadolinium sulfate, this method has been crucial in characterizing its most common hydrated form, gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O), as well as its anhydrous polymorphs.

Studies on single crystals of gadolinium(III) sulfate octahydrate have definitively established its crystal structure. It crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. zut.edu.plresearchgate.net The specific space group has been identified as C2/c. zut.edu.plresearchgate.net The unit cell parameters, which define the dimensions of the fundamental repeating unit of the crystal, have been determined with high precision. zut.edu.pl

Table 1.zut.edu.plIn the crystal structure of Gd₂(SO₄)₃·8H₂O, the gadolinium(III) ion (Gd³⁺) is eight-coordinated. Its coordination sphere is composed of four oxygen atoms from four different sulfate anions and four oxygen atoms from four water molecules. zut.edu.pl This arrangement of eight oxygen atoms around the central gadolinium ion forms a distorted square antiprism. zut.edu.pl This high coordination number is typical for larger lanthanide ions.

The sulfate (SO₄²⁻) anions act as bridging ligands, connecting the gadolinium centers to form a complex three-dimensional framework. The geometry of the sulfate anion, while generally tetrahedral, can exhibit slight distortions as a result of its coordination to the metal centers and its involvement in hydrogen bonding.

The eight water molecules of hydration in Gd₂(SO₄)₃·8H₂O are not merely occupying space within the crystal lattice; they are integral to the structure's stability. Four of these water molecules are directly coordinated to the Gd³⁺ ions, as mentioned above. The remaining four are held within the lattice by a network of hydrogen bonds. These hydrogen bonding networks, involving both the coordinated and uncoordinated water molecules as well as the oxygen atoms of the sulfate groups, create a robust three-dimensional supramolecular architecture. The precise localization of these water molecules and the mapping of the hydrogen bond network are critical achievements of single-crystal XRD analysis.

Analysis of Gadolinium Coordination Environment and Sulfate Anion Geometry

Powder X-ray Diffraction for Phase Identification and Lattice Parameter Refinement in this compound

Powder X-ray diffraction (PXRD) is an essential tool for identifying crystalline phases and monitoring structural changes in polycrystalline samples. For this compound, PXRD is routinely used to confirm the identity and purity of synthesized materials, such as Gd₂(SO₄)₃·8H₂O. oup.comoup.com The resulting diffraction pattern serves as a fingerprint for the compound, with peak positions and intensities corresponding to a specific crystal structure. For instance, the PXRD pattern of commercially produced this compound octahydrate shows excellent agreement with the standard pattern recorded in the International Centre for Diffraction Data (ICDD) database (ICPDS # 01-81-1794). oup.comoup.com

Furthermore, PXRD is instrumental in studying the thermal decomposition and phase transitions of this compound. researchgate.netresearchgate.net When Gd₂(SO₄)₃·8H₂O is heated, it dehydrates and eventually forms anhydrous Gd₂(SO₄)₃. This anhydrous material can initially be amorphous to X-rays before crystallizing into a specific polymorph upon further heating. researchgate.net PXRD allows for the identification of these different solid-state forms, including the low-temperature (β) and high-temperature (α) polymorphs of anhydrous Gd₂(SO₄)₃. zut.edu.plresearchgate.net By analyzing the diffraction patterns, lattice parameters for these phases can be refined, providing valuable data even when single crystals are not available.

Neutron Diffraction Studies for Light Atom Localization and Magnetic Structure Analysis

Neutron diffraction is a powerful crystallographic technique that is particularly advantageous for locating light atoms, such as hydrogen, and for determining the magnetic structure of a material. aps.org While X-rays are scattered by an atom's electron cloud, neutrons are scattered by the atomic nucleus. This makes neutron diffraction highly sensitive to the positions of hydrogen atoms (or their isotope, deuterium), which is invaluable for accurately mapping hydrogen bonding networks in hydrated compounds like Gd₂(SO₄)₃·8H₂O.

However, neutron diffraction studies on gadolinium-containing compounds face a significant challenge: natural gadolinium has the highest thermal neutron capture cross-section of any stable element. researchgate.net This extremely high absorption significantly reduces the intensity of the diffracted neutron beam, making experiments difficult and often requiring the use of specific, non-absorbing gadolinium isotopes, which are costly. Consequently, while neutron diffraction would be an ideal method for studying the detailed hydrogen bonding and potential magnetic ordering in this compound, there is a scarcity of such studies in the published literature.

Polymorphism and High-Pressure/Temperature Phase Transitions in this compound

This compound is known to exist in different crystalline forms, a phenomenon known as polymorphism. These polymorphs can be accessed through changes in temperature. The most well-documented transitions occur upon heating gadolinium(III) sulfate octahydrate. zut.edu.plresearchgate.net

The thermal decomposition process involves several stages:

Dehydration: The octahydrate loses its water molecules in a multi-step process at temperatures generally between 130°C and 400°C, leading to the formation of anhydrous Gd₂(SO₄)₃. chemicalbook.com

Crystallization of Amorphous Phase: The initially formed anhydrous this compound is often amorphous. Upon heating to approximately 390°C (663 K), it undergoes an exothermic crystallization into the low-temperature polymorphic form, β-Gd₂(SO₄)₃. researchgate.net

Polymorphic Transition: At a higher temperature of around 742°C (1015 K), β-Gd₂(SO₄)₃ undergoes an endothermic, monotropic phase transition to the high-temperature form, α-Gd₂(SO₄)₃. researchgate.net

Decomposition: Further heating above 900-983°C leads to the decomposition of the sulfate into gadolinium oxysulfate (Gd₂O₂SO₄) and ultimately to gadolinium oxide (Gd₂O₃) at very high temperatures. zut.edu.pl

Table 2.zut.edu.plresearchgate.netWhile high-pressure studies have been conducted on other gadolinium compounds, such as the elemental metal and various alloys and phosphates, which show a sequence of structural phase transitions to more dense phases, specific data on the high-pressure behavior of this compound is not widely available in the literature. osti.govresearchgate.net

Structural Transformations under Extreme Conditions

The crystal structure of this compound undergoes significant transformations when subjected to high temperatures. These changes are critical for understanding the material's stability and the formation of different phases.

Thermal Transformations:

The most common hydrate, gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O), serves as the precursor for various anhydrous and oxysulfate phases upon heating. osti.gov Thermal analysis experiments, such as Differential Thermal Analysis (DTA) and Thermogravimetric (TG) analysis, have elucidated a multi-step decomposition process. zut.edu.pl

Upon heating, Gd₂(SO₄)₃·8H₂O first loses its water of crystallization. This dehydration is not a single event but occurs in a two-step mechanism between 130°C and 306°C. osti.gov The initial product is an amorphous form of anhydrous this compound (Gd₂(SO₄)₃). osti.gov

Further heating induces recrystallization of this amorphous material in the temperature range of 380-411°C, leading to the formation of a low-temperature crystalline modification, denoted as β-Gd₂(SO₄)₃. osti.gov This β-phase is stable up to approximately 750°C, at which point it undergoes a monotropic phase transition to a high-temperature α-modification, α-Gd₂(SO₄)₃. osti.gov The existence of these two polymorphic forms of anhydrous this compound has been confirmed through thermal analysis and X-ray diffraction (XRD) studies. zut.edu.pl

The α-Gd₂(SO₄)₃ phase remains stable until around 900°C (with decomposition starting at 1256 K or 983°C under a nitrogen atmosphere), where it begins to decompose into gadolinium oxysulfate (Gd₂O₂SO₄). osti.govzut.edu.pl A final decomposition step occurs at approximately 1200°C (onset at 1455 K or 1182°C), yielding gadolinium oxide (Gd₂O₃) as the final solid product. osti.govzut.edu.pl

The crystallographic details of the high-temperature α-Gd₂(SO₄)₃ phase have been determined from powder XRD data, revealing a monoclinic symmetry with the space group C2/c. osti.gov

High-Pressure Transformations:

Currently, specific research detailing the structural transformations of this compound under high-pressure conditions is not widely available in the reviewed literature. However, studies on other gadolinium compounds, such as gadolinium metal and gadolinium gallium garnet, show that gadolinium-containing materials can undergo a series of complex structural phase transitions to more dense phases at elevated pressures. aps.orgosti.govresearchgate.net Such transitions in the metal are driven by factors including s,p → d electron transfer. osti.gov While direct analogies cannot be drawn without specific experimental data for the sulfate, these studies suggest that Gd₂(SO₄)₃ would also likely exhibit pressure-induced phase transformations.

Mechanisms of Hydration and Dehydration Processes

The processes of hydration and dehydration in this compound are fundamentally linked to the coordination environment of the gadolinium ion and the stability of the crystal lattice.

Dehydration Mechanism:

The dehydration of gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O) is a key process that has been studied using thermal analysis techniques. The process occurs in two main stages when heated in air or a nitrogen atmosphere. zut.edu.plakjournals.com

Initial Water Loss: The first stage involves the loss of the majority of the water molecules.

Final Water Loss: The second stage completes the removal of crystal water, leading to the formation of anhydrous this compound. zut.edu.pl

Gd₂(SO₄)₃·8H₂O(s) → Gd₂(SO₄)₃(amorphous) + 8H₂O(g) osti.gov Gd₂(SO₄)₃(amorphous) → β-Gd₂(SO₄)₃(s) osti.gov

In the parent octahydrate structure, the gadolinium ion is coordinated by four oxygen atoms from water molecules and four oxygen atoms from the sulfate groups, forming a distorted square antiprism. osti.govzut.edu.pl The removal of these coordinated water molecules necessitates a significant rearrangement of the remaining sulfate ions to satisfy the coordination requirements of the Gd³⁺ ion in the resulting anhydrous structure.

Hydration Mechanism:

The hydration process involves the insertion of water molecules into the crystal structure of anhydrous this compound. The anhydrous form is hygroscopic, readily absorbing moisture from the air. chembk.com The reversible hydration/dehydration behavior is a characteristic feature of many metal sulfates and is explored for applications such as thermochemical heat storage. nih.gov The mechanism involves the coordination of water molecules to the metal cation and the formation of hydrogen bonds within the structure, which stabilizes the hydrated phases. While the general principles apply, specific mechanistic studies detailing the structural pathways of water molecule insertion into anhydrous this compound are not extensively detailed in the available literature.

Computational Crystallography and Structure Prediction Methodologies

Computational methods are increasingly valuable tools for predicting and understanding the crystal structures of inorganic compounds, including this compound. These methodologies complement experimental techniques like X-ray diffraction by providing insights into structural stability, electronic properties, and potential new phases.

While specific computational studies focusing exclusively on the prediction of this compound crystal structures are not prominently featured in the reviewed literature, the methodologies applied to related gadolinium and lanthanide compounds are directly relevant. Density Functional Theory (DFT) is a primary computational tool used to investigate the structural and thermodynamic properties of materials under various conditions. researchgate.net For instance, DFT calculations have been successfully used to study the effects of pressure on the structural properties of gadolinium gallium garnet (Gd₃Ga₅O₁₂), with results showing good agreement with experimental data. researchgate.net

Methodologies for Structure Prediction:

Ab Initio Calculations: Methods like DFT can be used to calculate the total energy of various potential crystal structures. The structure with the lowest energy is predicted to be the most stable. This approach can be used to explore polymorphic landscapes and predict phase transitions. For related rare-earth hydride oxides, computational chemistry has been used to guide syntheses by predicting stable structures. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of atoms in a crystal lattice at different temperatures and pressures. This can provide insights into the mechanisms of phase transitions, dehydration, and hydration by simulating the movement of water molecules and the rearrangement of the lattice.

Genetic Algorithms: These algorithms can be combined with energy calculations to search for stable crystal structures without prior assumptions, making them a powerful tool for structure prediction of new materials.

For this compound, these computational techniques could be applied to predict the structures of high-pressure phases, model the amorphous state formed upon dehydration, and elucidate the precise atomic-level mechanisms of the β-to-α phase transition. Such studies would be invaluable in complementing experimental findings and guiding the synthesis of new this compound-based materials with tailored properties.

Data Tables

Table 1: Crystallographic Data for this compound Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|---|

| Gadolinium(III) Sulfate Octahydrate | Gd₂(SO₄)₃·8H₂O | Monoclinic | C2/c | 13.531 | 6.739 | 18.294 | 102.20 | osti.govzut.edu.pl |

| α-Gadolinium(III) Sulfate (High-Temp.) | α-Gd₂(SO₄)₃ | Monoclinic | C2/c | 9.097 | 14.345 | 6.234 | 97.75 | osti.gov |

Spectroscopic Characterization of Electronic and Vibrational Properties in Gadolinium Sulfate

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Investigations of Gadolinium Sulfate (B86663)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for examining the molecular vibrations within a compound. For gadolinium sulfate, these methods reveal crucial information about the sulfate anions, gadolinium-oxygen bonds, and the presence and interaction of water molecules.

Identification of Sulfate Anion Vibrational Modes

The sulfate ion (SO₄²⁻), a tetrahedral molecule, possesses four fundamental vibrational modes: the symmetric stretching mode (ν₁), the doubly degenerate bending mode (ν₂), the triply degenerate antisymmetric stretching mode (ν₃), and the triply degenerate bending mode (ν₄). In the free ion, some of these modes are only Raman-active or infrared-active due to symmetry constraints. However, in the crystalline environment of this compound, these selection rules can be relaxed, leading to the appearance of otherwise forbidden modes and the splitting of degenerate modes.

In the analysis of gadolinium oxysulfate, distinct sulfate absorption bands are observed. A broad band around 1130 cm⁻¹ appears at 400 °C and splits into three sharp peaks at 1198 cm⁻¹, 1121 cm⁻¹, and 1063 cm⁻¹ at 600 °C, which are assigned to the asymmetric stretching of SO₄²⁻ anions. nih.gov Similarly, the band at 680 cm⁻¹ in the precursor splits into three peaks at 663 cm⁻¹, 621 cm⁻¹, and 603 cm⁻¹ in the final product, corresponding to the deformation vibrations of the sulfate anions. nih.gov These splittings indicate a reduction in the symmetry of the sulfate ion within the crystal lattice.

Table 1: Vibrational Modes of the Sulfate Anion in Gadolinium Oxysulfate nih.gov

| Vibrational Mode | Wavenumber (cm⁻¹) at 600 °C |

| Asymmetric Stretching (ν₃) | 1198, 1121, 1063 |

| Deformation (ν₄) | 663, 621, 603 |

This table is interactive. Users can sort and filter the data.

Analysis of Gadolinium-Oxygen Bond Vibrations and Coordination Geometry

The interaction between the gadolinium cation (Gd³⁺) and the oxygen atoms of the sulfate groups can be investigated through the observation of Gd-O vibrational modes. These vibrations typically appear in the far-infrared region of the spectrum due to the relatively heavy mass of the gadolinium atom. The position and number of these bands provide information about the coordination number and geometry of the gadolinium ion.

In gadolinium(III) complexes with organic acids, the Gd(III)-Oxygen vibrations are found in the range of 150-780 cm⁻¹ in the infrared spectrum and 400-720 cm⁻¹ in the Raman spectrum. jmaterenvironsci.com For gadolinium oxide, a strong absorption band around 544 cm⁻¹ is attributed to the Gd–O bond's lattice vibration. ias.ac.in The coordination environment of Gd³⁺ in aqueous solution is typically eight or nine inner-sphere water molecules. nih.gov Upon complexation, these water molecules are displaced by the ligand's donor atoms. nih.gov

Elucidation of Water Molecule and Hydroxyl Group Interactions

Hydrated forms of this compound, such as this compound octahydrate (Gd₂(SO₄)₃·8H₂O), contain water molecules that can be distinguished spectroscopically. The presence of absorbed water, crystal water, and hydroxyl groups in gadolinium-organic precursors is revealed by broad bands around 3410 cm⁻¹ and a peak at 1640 cm⁻¹. nih.gov The weakening of the 3410 cm⁻¹ band and the disappearance of the 1640 cm⁻¹ peak with increasing temperature indicate the removal of these water molecules. nih.gov In studies of gadolinium(III)-malate complexes, a weak, broad vibration spectrum around 1650 cm⁻¹ also points to the existence of water molecules. jmaterenvironsci.com

Electronic Spectroscopy: UV-Visible and Luminescence Studies of this compound

Electronic spectroscopy provides information about the electronic energy levels of the gadolinium(III) ion and the processes of light absorption and emission.

Characterization of f-f Electronic Transitions of Gadolinium(III) Ions

The Gd³⁺ ion has a half-filled 4f shell (4f⁷), which results in a spherically symmetric ⁸S₇/₂ ground state. The electronic transitions within the 4f shell (f-f transitions) are parity-forbidden, leading to sharp and relatively weak absorption bands. instras.com

UV-Vis spectra of this compound solutions show major absorption peaks at 273, 276, 305, and 311 nm, which are characteristic of the Gd³⁺ ion. arxiv.org These peaks correspond to transitions from the ⁸S₇/₂ ground state to various excited states, including ⁶Iⱼ and ⁶Pⱼ levels. researchgate.net Specifically, the transitions are assigned as follows: 273 nm (⁸S₇/₂ → ⁶Iⱼ), 306 nm (⁸S₇/₂ → ⁶P₅/₂), and 311 nm (⁸S₇/₂ → ⁶P₇/₂). researchgate.net The lowest-energy f-f transition results in an emission line at approximately 312 nm. instras.comresearchgate.net

Table 2: UV-Visible Absorption Peaks of Gd³⁺ in this compound Solution arxiv.orgresearchgate.net

| Wavelength (nm) | Transition |

| 273 | ⁸S₇/₂ → ⁶Iⱼ |

| 276 | - |

| 305/306 | ⁸S₇/₂ → ⁶P₅/₂ |

| 311 | ⁸S₇/₂ → ⁶P₇/₂ |

This table is interactive. Users can sort and filter the data.

Photoluminescence and Energy Transfer Mechanisms in Doped this compound Systems

This compound can serve as a host material for various dopant ions, leading to interesting photoluminescence properties. The Gd³⁺ ion can act as a sensitizer (B1316253), absorbing energy and transferring it to the dopant ions (activators). mdpi.com This energy transfer can occur from the ⁶I or ⁶P levels of Gd³⁺ to the energy levels of the dopant ion. researchgate.net

For instance, in terbium-doped gadolinium oxysulfide (Gd₂O₂S:Tb³⁺), excitation of the gadolinium host lattice can lead to the characteristic green emission from Tb³⁺. mdpi.com The presence of gadolinium transitions in the excitation spectra of doped materials implies an efficient energy transfer process. researchgate.net Similarly, in europium-doped systems, excitation of Gd³⁺ at 273 nm results in the characteristic red emission from Eu³⁺, indicating an effective Gd³⁺ → Eu³⁺ energy transfer. researchgate.net The mechanisms governing this energy transfer can include energy transfer upconversion (UC-ETU), cross-relaxation (UC-CR), and excited-state absorption (UC-ESA). mdpi.com

Luminescence Quenching Phenomena and Sensitization Strategies

The luminescence of this compound can be quenched, or diminished, through various mechanisms, including concentration quenching and energy transfer to other ions or molecules. Concentration quenching occurs when the concentration of the emitting ion, in this case, Gd³⁺, is too high, leading to non-radiative energy transfer between adjacent ions. osti.gov The efficiency of this process is dependent on the distance between the gadolinium ions; shorter distances generally lead to less intense luminescence. researchgate.net Furthermore, certain anions, such as nitrate (B79036) (NO₃⁻) and thiocyanate (B1210189) (SCN⁻), have been shown to strongly quench the luminescence of aqueous gadolinium ions through an electron-exchange energy-transfer mechanism. rsc.org

To counteract quenching and enhance the luminescence of materials containing this compound, sensitization strategies are often employed. stanfordmaterials.com In this approach, a "sensitizer" ion or molecule absorbs the initial excitation energy and then efficiently transfers it to the "activator" ion, which is the species that emits light. mdpi.comresearchgate.net Gadolinium(III) itself can act as an effective sensitizer for other lanthanide ions. stanfordmaterials.commdpi.com For instance, in this compound octahydrate, efficient sensitization of terbium (Tb³⁺) luminescence is achieved through energy transfer from Gd³⁺. researchgate.net Similarly, Praseodymium (Pr³⁺) ions have also been used as sensitizers, where the Pr³⁺ → Gd³⁺ energy transfer mechanism differs depending on the hydration state and polymorphic form of the this compound. zut.edu.pl The choice of sensitizer and activator is crucial and depends on the desired emission wavelength and the overlap of their respective energy levels to ensure efficient energy transfer. mdpi.comresearchgate.net

The process of energy transfer can occur through different mechanisms, such as dipole-dipole interactions. researchgate.net The critical distance for energy transfer, which is the distance at which the probability of energy transfer equals the probability of de-excitation of the sensitizer, can be determined experimentally. researchgate.net In some host lattices, the energy transfer from Gd³⁺ to an activator like Tb³⁺ can occur through non-radiative processes with high efficiency. researchgate.net

| Activator Ion | Sensitizer | Host Material Component | Observed Emission |

| Terbium (Tb³⁺) | Gadolinium (Gd³⁺) | This compound Octahydrate | Green |

| Dysprosium (Dy³⁺) | Gadolinium (Gd³⁺) | This compound | Blue and Yellow |

| Praseodymium (Pr³⁺) | Praseodymium (Pr³⁺) | This compound | - |

Magnetic Resonance Spectroscopy: Electron Paramagnetic Resonance (EPR) of Gadolinium(III)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons, such as the gadolinium(III) ion in this compound. The Gd³⁺ ion has a ⁸S₇/₂ ground state, meaning it has seven unpaired electrons, making it highly suitable for EPR studies. researchgate.net EPR spectra of Gd³⁺ in sulfate host crystals can be complex due to the low symmetry of the crystal lattice and the high spin quantum number (S = 7/2) of the ion. researchgate.net

EPR measurements on this compound and its various hydrated and decomposed forms have been conducted using X-band spectrometers. zut.edu.pl The spectra are typically recorded as the first derivative of the power absorption as a function of the applied magnetic field. zut.edu.pl Temperature-dependent EPR studies, often carried out using helium-flow cryostats, provide valuable information about magnetic interactions and structural changes within the material. zut.edu.pl For instance, the EPR spectra of gadolinium compounds have been shown to change significantly with temperature. researchgate.net

Hyperfine and Superhyperfine Interactions in this compound

Hyperfine interactions in EPR refer to the coupling between the electron spin and the nuclear spin of the paramagnetic ion itself. For gadolinium, the odd isotopes ¹⁵⁵Gd and ¹⁵⁷Gd possess a nuclear spin (I=3/2), which leads to the splitting of EPR lines into a hyperfine structure. aps.org This interaction can be used to determine important parameters about the electronic and nuclear properties of the ion. aps.org The hyperfine structure can be complex, and its analysis provides detailed information about the electronic wavefunction of the Gd³⁺ ion.

Superhyperfine interactions arise from the coupling of the electron spin of the Gd³⁺ ion with the nuclear spins of the surrounding ligand atoms. In the case of this compound, these would be the nuclei of the oxygen atoms in the sulfate groups and any coordinated water molecules. These interactions are generally weaker than hyperfine interactions and may not always be resolved in the EPR spectrum. However, when observable, they provide direct information about the local coordination environment and the degree of covalency in the metal-ligand bonds. Pulsed EPR techniques, such as Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, are particularly sensitive to these weak interactions. nih.gov

Spin Hamiltonian Parameters and Local Site Symmetry

The analysis of EPR spectra of Gd³⁺ in this compound is performed using a spin Hamiltonian, which is a mathematical model that describes the energy levels of the electron spin in the presence of a magnetic field and the crystal field. zut.edu.plroyalsocietypublishing.org The spin Hamiltonian includes terms for the electron Zeeman interaction (the interaction with the external magnetic field, characterized by the g-factor) and the zero-field splitting (ZFS), which describes the splitting of the spin states in the absence of a magnetic field due to the local crystal field. zut.edu.plnih.gov

The g-factor provides information about the electronic environment of the Gd³⁺ ion. zut.edu.pl The ZFS parameters are highly sensitive to the symmetry of the site occupied by the Gd³⁺ ion. researchgate.net For Gd³⁺ in low-symmetry environments, such as in orthorhombic sulfate crystals, the analysis can be complex, requiring the determination of multiple ZFS parameters. researchgate.net By simulating the experimental EPR spectra and optimizing the spin-Hamiltonian parameters, the local site symmetry of the Gd³⁺ ion can be determined. zut.edu.pl For instance, EPR studies have indicated that the symmetry of gadolinium ions in various forms of this compound is lower than orthorhombic. zut.edu.pl

| Parameter | Description | Information Gained |

| g-factor | Describes the interaction of the electron spin with the external magnetic field. zut.edu.pl | Electronic environment of the Gd³⁺ ion. |

| Zero-Field Splitting (ZFS) | Splitting of spin states in the absence of a magnetic field due to the crystal field. researchgate.net | Local site symmetry of the Gd³⁺ ion. |

X-ray Absorption Spectroscopy: XANES and EXAFS Analysis of this compound

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of matter. It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govnih.gov This technique is particularly useful for characterizing the gadolinium environment in materials like this compound.

Determination of Gadolinium Oxidation State and Local Coordination Environment

XANES analysis of the Gd L₃-edge can be used to determine the oxidation state of gadolinium in a compound. researchgate.net The position of the absorption edge is sensitive to the effective charge on the absorbing atom. For this compound, the Gd³⁺ oxidation state is expected and can be confirmed by comparing the XANES spectrum to that of known gadolinium standards. researchgate.netwikipedia.org The presence of a strong "white line" in the XANES spectrum is characteristic of the Gd³⁺ ion. nsf.gov

EXAFS provides information about the local coordination environment of the gadolinium ion, including the number, type, and distance of the nearest neighbor atoms. nih.gov By analyzing the oscillations in the EXAFS region, it is possible to determine the Gd-O bond lengths and coordination numbers in this compound. This information is crucial for understanding the structure of the compound, especially in its hydrated and amorphous forms. researchgate.net The Fourier transform of the EXAFS data provides a radial distribution function, showing peaks that correspond to shells of neighboring atoms. nih.govresearchgate.net

| Technique | Information Obtained |

| XANES | Oxidation state of gadolinium. researchgate.net |

| EXAFS | Number, type, and distance of neighboring atoms (coordination environment). nih.gov |

Probing Short-Range Order and Structural Distortions

EXAFS is a powerful tool for probing the short-range order around the gadolinium atom, even in materials that lack long-range crystallographic order, such as amorphous this compound. zut.edu.pl By analyzing the EXAFS data, it is possible to determine the Gd-S distances and gain insight into the arrangement of the sulfate groups around the gadolinium ions.

Furthermore, EXAFS can reveal subtle structural distortions in the local environment of the gadolinium ion. The Debye-Waller factor, which is a measure of the disorder in the system, can be extracted from the EXAFS analysis. nih.gov A larger Debye-Waller factor indicates greater structural or thermal disorder. By comparing the EXAFS data of different forms of this compound (e.g., anhydrous vs. hydrated), it is possible to identify changes in the local structure and the degree of distortion in the coordination sphere of the gadolinium ion.

Magnetic Phenomena and Advanced Magnetism Research in Gadolinium Sulfate Materials

Paramagnetic Behavior and Temperature Dependence of Magnetic Susceptibility in Gadolinium Sulfate (B86663)

Gadolinium sulfate exhibits paramagnetic behavior, a phenomenon attributed to the presence of unpaired electrons in the Gd³⁺ ions. stanfordmaterials.com In the absence of an external magnetic field, the magnetic moments of these ions are randomly oriented. When a magnetic field is applied, the moments tend to align with the field, resulting in a net magnetization. stanfordmaterials.com

The magnetic susceptibility (χ) of this compound is a measure of how much the material becomes magnetized in an applied magnetic field. Its temperature dependence is a key characteristic. For paramagnetic materials like this compound, the magnetic susceptibility is generally inversely proportional to temperature, following the Curie-Weiss law. acs.org This relationship indicates that as the temperature decreases, the magnetic susceptibility increases. acs.org

Research on various gadolinium compounds, including those with sulfate ligands, has confirmed this behavior. For instance, studies on gadolinium-based coordination polymers have shown that the product of magnetic susceptibility and temperature (χT) remains nearly constant at higher temperatures, which is consistent with the behavior of isolated Gd³⁺ ions. acs.org However, at very low temperatures, deviations from this ideal paramagnetic behavior can occur due to interactions between the Gd³⁺ ions. acs.org The temperature dependence of the magnetic susceptibility of gadolinium-based contrast agents has also been a subject of study, revealing a linear decrease in the susceptibility shift with increasing temperature in specific temperature ranges. nih.govnih.gov

Low-Temperature Magnetic Ordering and Exchange Interactions in this compound

At sufficiently low temperatures, the weak interactions between the Gd³⁺ ions in this compound can lead to a magnetically ordered state. This compound octahydrate, for example, is known to order magnetically at approximately 0.18 K. csic.es The nature of this ordering, whether ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel), is determined by the exchange interactions between the gadolinium ions.

Exchange interactions are quantum mechanical in origin and are mediated by the surrounding atoms, a phenomenon known as superexchange. In many gadolinium compounds, these interactions are very weak. aip.org For instance, in some gadolinium-based metal-organic frameworks, the Gd³⁺ ions are effectively decoupled by the organic ligands, leading to negligible magnetic exchange interactions. aip.org In other systems, weak antiferromagnetic or ferromagnetic interactions have been observed. mdpi.comgoogle.com The strength and nature of these interactions are highly dependent on the crystal structure, specifically the distance and bonding pathways between Gd³⁺ ions. uchile.cl Theoretical studies have explored these interactions, highlighting the role of gadolinium's 5d orbitals in the exchange mechanism. acs.org

Investigation of Magnetocaloric Effect in this compound-Based Compounds

The magnetocaloric effect (MCE) is the change in temperature of a material upon the application or removal of a magnetic field. This compound and its derivatives are of particular interest for their MCE, especially for low-temperature applications. aip.org The large magnetic moment of the Gd³⁺ ion is a key factor contributing to a significant MCE. aip.org

Adiabatic Demagnetization Refrigeration Principles

Adiabatic demagnetization refrigeration (ADR) is a technique that utilizes the MCE to achieve extremely low temperatures, often below 1 Kelvin. numberanalytics.com The process involves a paramagnetic material, such as this compound. britannica.comapexmagnets.com The fundamental steps of an ADR cycle are:

Isothermal Magnetization: The material is placed in a magnetic field while in thermal contact with a heat sink, causing the magnetic moments to align and release heat, which is absorbed by the sink. britannica.com

Adiabatic Demagnetization: The material is thermally isolated, and the magnetic field is slowly removed. As the magnetic moments randomize, the material's temperature decreases significantly. britannica.com

This compound was one of the first materials used to demonstrate the principle of ADR, successfully achieving temperatures below 0.25 Kelvin in early experiments. numberanalytics.comucl.ac.uk

Magnetic Entropy Change Measurements and Analysis

The MCE is quantified by the magnetic entropy change (ΔSM). This value can be calculated from isothermal magnetization measurements at various temperatures. aip.org For gadolinium-based compounds, a large magnetic entropy change is desirable for efficient magnetic refrigeration. aip.org

Research on various this compound-modified compounds and other gadolinium-based materials has yielded significant ΔSM values. For example, a this compound complex modified with formate (B1220265) exhibited a magnetic entropy change of 49.91 J kg⁻¹ K⁻¹ at 2 K for a magnetic field change of 7 T. acs.orgnih.gov Other gadolinium-based frameworks have also shown large magnetic entropy changes, with values as high as 57.6 J kg⁻¹ K⁻¹ and 59.8 J kg⁻¹ K⁻¹ at 2 K and 7 T. mdpi.com The table below summarizes the magnetic entropy changes for selected gadolinium-based materials.

| Compound | -ΔSm (J kg-1 K-1) | Temperature (K) | Magnetic Field Change (T) |

|---|---|---|---|

| Gd5(C4O4)(HCOO)3(CO3)2(OH)6·2.5H2O | 59.8 | 2 | 7 |

| Gd2(OH)4SO4 | 57.6 | 2 | 7 |

| [Gd(HCOO)(SO4)(H2O)]n | 49.91 | 2 | 7 |

Crystal Field Effects and Magnetic Anisotropy in this compound

While the Gd³⁺ ion has a nominally spherical ⁸S ground state with no orbital angular momentum, the crystalline electric field created by the surrounding ions in the crystal lattice can cause a small splitting of these energy levels. csic.esaip.org This phenomenon is known as the crystal field effect. In this compound, these effects are generally small but can influence the magnetic properties at very low temperatures. csic.es

Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. In this compound octahydrate, a small magnetic anisotropy has been observed, with the magnetic susceptibility varying slightly depending on the crystal direction. aps.orgaps.org This anisotropy arises from the crystal field, which can introduce a small degree of preference for the orientation of the magnetic moments. royalsocietypublishing.org Though small, this anisotropy can be significant at the very low temperatures relevant to ADR, as it can affect the ultimate temperature reached. csic.es

Theoretical Modeling of Magnetic Interactions and Spin Hamiltonians

To provide a quantitative description of the magnetic behavior of this compound, theoretical models are employed. The spin Hamiltonian is a mathematical formalism used to describe the energy levels of the Gd³⁺ ions, taking into account the effects of the crystal field and exchange interactions. aps.orgresearchgate.net

For a system of interacting Gd³⁺ ions, the spin Hamiltonian typically includes terms for the Zeeman interaction (the interaction with an external magnetic field), crystal field parameters, and exchange coupling constants. uchile.claps.org By fitting the parameters of the spin Hamiltonian to experimental data from techniques like electron paramagnetic resonance (EPR), a detailed understanding of the magnetic interactions can be obtained. aps.orgzut.edu.pl For example, in studies of gadolinium-doped lanthanum ethyl sulfate, the spin Hamiltonian was used to determine the crystalline-field parameters and the dipolar and exchange interaction constants. aps.org Such theoretical modeling is crucial for predicting and understanding the magnetic properties and for designing new materials with optimized magnetocaloric performance. acs.org

Thermal Behavior and Thermodynamic Properties of Gadolinium Sulfate Compounds

Thermogravimetric Analysis (TGA) of Dehydration and Thermal Decomposition Pathways of Gadolinium Sulfate (B86663)

Thermogravimetric analysis (TGA) has been instrumental in elucidating the thermal degradation of gadolinium sulfate octahydrate (Gd₂(SO₄)₃·8H₂O). Studies show that the dehydration and subsequent decomposition of this compound occur in a multi-step process. zut.edu.plakjournals.com

The dehydration of this compound octahydrate happens in two distinct stages. zut.edu.pl The initial phase involves the loss of the majority of water molecules, followed by the removal of the remaining water at a higher temperature. This two-step dehydration process suggests that the water molecules are bound with different energies within the crystal lattice.

Following complete dehydration, the anhydrous this compound (Gd₂(SO₄)₃) undergoes thermal decomposition. This process also occurs in two steps. zut.edu.pl The first stage of decomposition leads to the formation of gadolinium oxysulfate, (GdO)₂SO₄. researchgate.net As the temperature further increases, the gadolinium oxysulfate decomposes to the final product, gadolinium oxide (Gd₂O₃). zut.edu.plresearchgate.net The decomposition is accompanied by the evolution of gaseous products, primarily sulfur dioxide and oxygen. researchgate.net

The thermal decomposition pathway can be summarized by the following reactions:

Gd₂(SO₄)₃·8H₂O → Gd₂(SO₄)₃ + 8H₂O (Dehydration)

Gd₂(SO₄)₃ → (GdO)₂SO₄ + 2SO₂ + O₂ (Decomposition to oxysulfate)

(GdO)₂SO₄ → Gd₂O₃ + SO₂ + ½O₂ (Decomposition to oxide)

The precise temperatures at which these decomposition steps occur can be influenced by factors such as the heating rate and the surrounding atmosphere (e.g., air or nitrogen). zut.edu.pl For instance, the onset of decomposition to gadolinium oxysulfate and subsequently to gadolinium oxide occurs at higher temperatures in an air atmosphere compared to a nitrogen atmosphere. zut.edu.pl

| Dehydration/Decomposition Stage | Onset Temperature (K) - N₂ Atmosphere | Mass Loss (%) - N₂ Atmosphere (Observed) | Mass Loss (%) - N₂ Atmosphere (Calculated) |

| Dehydration Step 1 | 373 | - | - |

| Dehydration Step 2 | 473 | - | - |

| Decomposition to (GdO)₂SO₄ | 1256 | - | - |

| Decomposition to Gd₂O₃ | 1455 | 10.86 | 10.72 |

Table 1: Thermal analysis data for the decomposition of Gd₂(SO₄)₃·8H₂O in a nitrogen atmosphere. Note that specific mass loss percentages for the initial dehydration steps were not detailed in the provided search results. zut.edu.pl

Differential Scanning Calorimetry (DSC) and Heat Capacity Measurements of this compound Phases

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of materials by measuring the difference in heat flow between a sample and a reference as a function of temperature. nih.govmarquette.edu For this compound, DSC studies, often performed in conjunction with TGA, reveal endothermic and exothermic events associated with dehydration, crystallization, and polymorphic transitions. zut.edu.plresearchgate.net

During the heating of this compound octahydrate, endothermic peaks are observed on the DSC curve corresponding to the multi-step dehydration process. zut.edu.pl An exothermic effect is also noted, which is attributed to the crystallization of the amorphous anhydrous this compound formed after dehydration. researchgate.net Furthermore, an endothermic effect not associated with a change in mass is observed at higher temperatures, indicating a polymorphic transition of the anhydrous Gd₂(SO₄)₃. researchgate.net This confirms the existence of at least two polymorphic forms of anhydrous this compound, a low-temperature α-form and a high-temperature β-form. zut.edu.plakjournals.com

The heat capacity of this compound octahydrate has been measured at very low temperatures, revealing anomalous thermal behavior below 1°K. capes.gov.braps.orgcapes.gov.br This is a significant finding for understanding the magnetic and thermodynamic properties of the material at cryogenic temperatures. Studies on gadolinium sulfides have also included measurements of heat capacity over a wide temperature range (300 to 1200 K), providing data on its thermal properties at high temperatures. researchgate.net

| Thermal Event | Onset Temperature (K) - N₂ Atmosphere | Type of Effect |

| Dehydration | 373, 473, 573 | Endothermic |

| Crystallization of anhydrous Gd₂(SO₄)₃ | 663 | Exothermic |

| Polymorphic transition of Gd₂(SO₄)₃ | 1015 | Endothermic |

| Decomposition of β-Gd₂(SO₄)₃ | 1256 | Endothermic |

| Decomposition of (GdO)₂SO₄ | 1455 | Endothermic |

Table 2: Thermal events observed in the DTA curve of Gd₂(SO₄)₃·8H₂O in a nitrogen atmosphere. researchgate.net

Kinetic Analysis of Thermal Degradation Processes of this compound

The kinetic analysis of the thermal decomposition of this compound provides insights into the reaction mechanisms and rates of degradation. Various kinetic models and equations, such as the Freeman-Carroll, Coats-Redfern, and Horowitz-Metzger methods, are employed to determine kinetic parameters like activation energy (Ea), pre-exponential factor (A), and the reaction order from thermogravimetric data. nih.gov

Studies on the thermal decomposition of other gadolinium compounds, such as gadolinium alkanoates and acetate (B1210297), have utilized these methods to elucidate their degradation kinetics. researchgate.net For instance, the analysis of gadolinium alkanoates indicated a zero-order decomposition reaction. The negative values of the entropy of activation (ΔS) suggested a more ordered structure in the activated complex compared to the reactants, and the low values of the frequency factor (Z) pointed to a slow decomposition process.

In the case of gadolinium hydroxide (B78521) dehydration to gadolinium oxide, iso-conversional methods like the Kissinger-Akahira-Sunsose (KAS) method have been used to determine the activation energy. researchgate.net The reaction mechanism was identified using master plot methods, which suggested that an Avrami-Erofeev nucleation mechanism was dominant. researchgate.net While specific kinetic parameters for the thermal degradation of this compound were not detailed in the provided search results, the methodologies applied to similar gadolinium compounds are directly applicable.

High-Temperature Stability and Reaction Mechanisms in this compound Systems

The high-temperature stability of this compound is a critical factor for its potential applications in various fields. chemimpex.com Research has shown that anhydrous this compound is stable up to a certain temperature, beyond which it decomposes. zut.edu.plresearchgate.net The decomposition of anhydrous this compound begins at approximately 1256 K in a nitrogen atmosphere, leading to the formation of gadolinium oxysulfate ((GdO)₂SO₄). researchgate.net This intermediate compound is stable over a temperature range before it further decomposes to gadolinium oxide (Gd₂O₃) at around 1455 K. zut.edu.plresearchgate.net

The reaction mechanism at high temperatures involves the release of sulfur oxides (SO₂ and SO₃) and oxygen. researchgate.net The stability and decomposition pathway can be influenced by the surrounding atmosphere. For example, the thermal decomposition of anhydrous this compound to gadolinium oxysulfate, and the subsequent decomposition to gadolinium oxide, commence at higher temperatures in an air atmosphere compared to a nitrogen atmosphere. zut.edu.pl

Studies on the thermal oxidation of gadolinium thin films have also provided insights into high-temperature reactions. arxiv.org These studies have shown the formation of different phases of gadolinium oxide (monoclinic and cubic) depending on the oxidation temperature. arxiv.org This highlights the complexity of gadolinium chemistry at elevated temperatures and the importance of controlling reaction conditions to obtain desired products.

Advanced Functional Applications and Performance Mechanisms of Gadolinium Sulfate Based Materials

Principles of Magnetic Resonance Imaging Contrast Enhancement Using Gadolinium Sulfate (B86663) Complexes

Gadolinium(III)-based contrast agents are pivotal in magnetic resonance imaging (MRI) for enhancing the contrast between different tissues. radiopaedia.orgwikipedia.org Their efficacy is rooted in the paramagnetic properties of the gadolinium ion (Gd³⁺), which possesses seven unpaired electrons, the maximum possible for any atom. This characteristic allows it to significantly shorten the spin-lattice (T1) and spin-spin (T2) relaxation times of nearby water protons. radiopaedia.orgnih.gov In clinical practice, the T1-shortening effect is predominantly utilized to generate brighter signals on T1-weighted images, leading to what is known as positive contrast. nih.gov The effectiveness of a gadolinium-based contrast agent is quantified by its relaxivity (r₁ and r₂), which measures the increase in the relaxation rates (1/T₁ and 1/T₂) per unit concentration of the contrast agent. nih.govnih.gov

Water Proton Relaxivity and Spin-Lattice Relaxation (T1) Enhancement Mechanisms

The primary mechanism by which gadolinium complexes enhance T1 relaxation is through dipole-dipole interactions between the large magnetic moment of the Gd³⁺ ion and the nuclear spins of surrounding water protons. nih.gov This interaction creates fluctuating local magnetic fields that can induce transitions in the water proton spin states, accelerating their return to thermal equilibrium, a process known as spin-lattice relaxation. The Solomon-Bloembergen-Morgan (SBM) theory provides a framework for understanding the factors that govern this relaxation enhancement. pnas.org

1/T₁obs = 1/T₁d + r₁[CA]

where [CA] is the concentration of the contrast agent. nih.gov A higher relaxivity value indicates a more efficient contrast agent, allowing for equivalent contrast enhancement at lower concentrations. nih.gov This is particularly important for minimizing potential toxicity risks associated with gadolinium. nih.gov

Contribution of Inner-Sphere and Outer-Sphere Water Molecules to Relaxivity

The relaxivity of a gadolinium complex is a composite of contributions from different populations of water molecules interacting with the agent. These are categorized as inner-sphere, second-sphere, and outer-sphere contributions. nih.govresearchgate.net